L-Aspartic acid, N-(chloroacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester
Description
L-Aspartic acid, N-(chloroacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester is a chemically modified derivative of L-aspartic acid. The compound features two key structural elements:
- Bis[2-(2-methoxyethoxy)ethyl] esters: Both carboxylic acid groups of aspartic acid are esterified with 2-(2-methoxyethoxy)ethyl groups. These glycol ether-based esters enhance solubility in polar organic solvents and may influence bioavailability or biodegradability .
This compound is of interest in organic synthesis, particularly in peptide chemistry and prodrug design, due to its dual functionality (reactive N-chloroacetyl group and ester-protected carboxylates).
Properties
CAS No. |
646530-57-6 |
|---|---|
Molecular Formula |
C16H28ClNO9 |
Molecular Weight |
413.8 g/mol |
IUPAC Name |
bis[2-(2-methoxyethoxy)ethyl] (2S)-2-[(2-chloroacetyl)amino]butanedioate |
InChI |
InChI=1S/C16H28ClNO9/c1-22-3-5-24-7-9-26-15(20)11-13(18-14(19)12-17)16(21)27-10-8-25-6-4-23-2/h13H,3-12H2,1-2H3,(H,18,19)/t13-/m0/s1 |
InChI Key |
VKNSMBOCZRFGDJ-ZDUSSCGKSA-N |
Isomeric SMILES |
COCCOCCOC(=O)C[C@@H](C(=O)OCCOCCOC)NC(=O)CCl |
Canonical SMILES |
COCCOCCOC(=O)CC(C(=O)OCCOCCOC)NC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of L-Aspartic acid, N-(chloroacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester involves several steps. The primary synthetic route includes the chloroacetylation of L-aspartic acid followed by esterification with 2-(2-methoxyethoxy)ethanol. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and yield .
Chemical Reactions Analysis
L-Aspartic acid, N-(chloroacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
L-Aspartic acid, N-(chloroacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of L-Aspartic acid, N-(chloroacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The ester groups may facilitate the compound’s solubility and transport within biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table compares the target compound with analogs differing in N-substituents, ester groups, or backbone modifications:
Key Research Findings
Stability and Toxicity
- However, the N-chloroacetyl group may introduce additional toxicity concerns compared to non-halogenated analogs .
- Trimethylsilyl (TMS) esters (e.g., 55268-53-6) are hydrolytically unstable in aqueous media, whereas tert-butyl esters (e.g., 129460-09-9) require strong acids for cleavage .
Biological Activity
L-Aspartic acid, N-(chloroacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester (CAS No. 646530-57-6) is a modified amino acid derivative that has garnered attention for its potential biological activities. This compound features a chloroacetyl group and two methoxyethoxy ethyl ester groups, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its chemical structure, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H28NO9Cl
- Molecular Weight : 413.848 g/mol
- Chemical Structure : The compound consists of an L-aspartic acid backbone modified with a chloroacetyl group and two bis(2-(2-methoxyethoxy)ethyl) ester functionalities.
Antitumor Activity
Research has indicated that compounds structurally related to L-Aspartic acid derivatives exhibit antitumor properties. For instance, studies on various alkylating agents linked to steroid frameworks have shown activity against leukemia cell lines (L1210 and P388) at higher doses. The presence of specific structural features such as lactam moieties has been linked to enhanced antileukemic activity, suggesting that similar modifications in L-Aspartic acid derivatives could yield comparable effects .
In Vitro Studies
In vitro studies have been conducted to assess the cytotoxicity and growth inhibition of various L-aspartic acid derivatives against cancer cell lines. For example, derivatives with chloroacetyl modifications demonstrated varying degrees of cytotoxicity depending on their structural configurations. These findings highlight the importance of chemical modifications in enhancing biological activity.
Structure-Activity Relationship (SAR)
A detailed analysis of structure-activity relationships reveals that the introduction of chloroacetyl groups can significantly alter the pharmacodynamics of amino acid derivatives. The steric arrangement and electronic properties imparted by these modifications can enhance binding affinity to biological targets, leading to increased therapeutic efficacy .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H28NO9Cl |
| Molecular Weight | 413.848 g/mol |
| CAS Number | 646530-57-6 |
| Potential Applications | Antitumor agents, Neuroprotective agents |
| Biological Activity | Observation |
|---|---|
| Antitumor Activity | Effective against leukemia cell lines at high doses |
| Neuroprotective Potential | Similarity to NMDAR modulators suggests potential benefits |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
